Ethyl 3-oxohexanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWWVLVLVYYYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186217 | |
| Record name | Ethyl 3-oxohexanoate | |
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Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with fruity, slightly fatty odour | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
104.00 °C. @ 22.00 mm Hg | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, slightly soluble in water; soluble in fat | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.983-1.000 (20°) | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1109/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3249-68-1 | |
| Record name | Ethyl 3-oxohexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3249-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl 3-oxohexanoate | |
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| Record name | Ethyl 3-oxohexanoate | |
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| Record name | Ethyl 3-oxohexanoate | |
| Source | EPA DSSTox | |
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| Record name | Ethyl 3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.851 | |
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| Record name | ETHYL 3-OXOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q1AHG710E | |
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| Record name | Ethyl 3-oxohexanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031307 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Reaction Pathways for Ethyl 3 Oxohexanoate
Established Synthetic Routes and Reaction Mechanisms
The synthesis of Ethyl 3-oxohexanoate (B1246410) can be achieved through several well-established organic reactions. These methods primarily leverage enolate chemistry and esterification processes.
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis and a primary method for producing β-keto esters like Ethyl 3-oxohexanoate. numberanalytics.com The reaction involves the condensation of two ester molecules in the presence of a strong base, typically an alkoxide like sodium ethoxide. numberanalytics.comlibretexts.org
The mechanism proceeds through several key steps:
Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group) from an ester molecule to form a resonance-stabilized enolate ion. numberanalytics.comyoutube.com
Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule. youtube.com This forms a tetrahedral intermediate. numberanalytics.com
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an alkoxide leaving group (e.g., ethoxide) to yield the β-keto ester product. libretexts.org
For the synthesis of this compound, the crossed Claisen condensation of ethyl acetate (B1210297) and ethyl butyrate (B1204436) or the self-condensation of ethyl butanoate can be utilized. chegg.com An alternative route involves reacting 2,2-dimethyl-4,6-dioxo-1,3-dioxane (Meldrum's acid) with butyryl chloride in the presence of pyridine, followed by refluxing the resulting oil in ethanol (B145695) to produce this compound. prepchem.com
This compound can be synthesized via methods that involve an esterification step. In a documented procedure, an intermediate formed from Meldrum's acid and butyryl chloride is dissolved in ethanol and refluxed for several hours. prepchem.com This process facilitates the formation of the ethyl ester, yielding this compound after purification. prepchem.com
A fundamental characteristic of this compound and other β-keto esters is their existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. phywe.com This phenomenon is known as keto-enol tautomerism. youtube.com
Keto Form: Contains a ketone and an ester functional group.
Enol Form: Contains a carbon-carbon double bond and a hydroxyl group (-ol). phywe.com
The keto form is generally more stable and thus predominates in simple aldehydes and ketones. youtube.com However, for β-dicarbonyl compounds like this compound, the enol form can be significantly stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. The position of this equilibrium is sensitive to various factors, including the solvent. nih.gov Studies on similar compounds have shown that the keto form is often favored in polar aprotic solvents, while the enol form is favored in non-polar solvents. nih.gov The existence of both forms means that this compound can react as either a ketone or an enol, depending on the reaction conditions. youtube.com
Three-component reactions offer an efficient pathway to construct complex molecules in a single step. While a specific three-component reaction for the direct synthesis of the parent this compound is not prominently documented, related methodologies highlight the potential of this approach. For instance, ethyl esters of 2,4-dibromo-3-oxohexanoic acids can react with zinc and various aldehydes in a Reformatskii-type reaction. researchgate.net This three-component system leads to the formation of complex 2,3,5,6-tetrahydropyran-2,4-diones, which are structurally related to β-keto esters and also exhibit keto-enol tautomerism. researchgate.net Such strategies demonstrate how multiple components can be combined to rapidly build molecular complexity from keto-ester precursors.
Advanced Synthetic Strategies for this compound Derivatives
Modern synthetic chemistry often focuses on controlling stereochemistry, leading to the development of advanced methods for producing specific chiral derivatives of target molecules.
The ketone group in this compound provides a handle for creating a chiral center. Stereoselective reduction of the C3-carbonyl group can yield either (R)- or (S)-ethyl 3-hydroxyhexanoate, which are valuable chiral building blocks. Achieving high stereoselectivity often requires the use of chiral catalysts or biological systems. chemrxiv.org
Asymmetric bioreduction utilizes enzymes or whole microorganisms as catalysts to perform stereoselective reductions of prochiral ketones. This approach is valued for its high efficiency, mild reaction conditions, and exceptional stereoselectivity.
A classic and widely used method is the reduction of β-keto esters using common baker's yeast (Saccharomyces cerevisiae). chemistry-online.com The reduction of ethyl acetoacetate (B1235776) (a close analogue of this compound) with baker's yeast stereoselectively yields the corresponding (S)-hydroxy ester with high enantiomeric excess (e.e.). chemistry-online.com The process is typically carried out in water with a sugar like sucrose (B13894) as an energy source for the yeast. chemistry-online.com
More advanced bioreduction systems employ recombinant microorganisms engineered to overexpress specific reductase enzymes. For example, a system using two co-existing recombinant Escherichia coli strains has been developed for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov One strain expresses an NADPH-dependent aldehyde reductase to catalyze the ketone reduction, while the second strain expresses a glucose dehydrogenase for the continuous regeneration of the NADPH cofactor. nih.gov This dual-strain system achieved an excellent product yield of 90.5% and an optical purity of 99% e.e. for the (R)-alcohol product without needing to add the expensive cofactor to the reaction medium. nih.gov
Table 1: Comparison of Asymmetric Bioreduction Methodologies for β-Keto Esters
| Catalyst System | Substrate Example | Product | Yield | Enantiomeric Excess (e.e.) | Source(s) |
| Baker's Yeast (S. cerevisiae) | Ethyl acetoacetate | (S)-Ethyl 3-hydroxybutanoate | 30-70% | 58-97% | chemistry-online.com |
| Co-existing recombinant E. coli strains | Ethyl 4-chloro-3-oxobutanoate | (R)-Ethyl 4-chloro-3-hydroxybutanoate | 90.5% | 99% | nih.gov |
Functionalization and Derivatization for Specific Research Applications
The versatile structure of this compound allows for its modification to incorporate various functional groups, tailoring it for specific research needs.
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents. nih.gov While specific literature on the direct PEGylation of this compound is not abundant, the presence of the ketone functional group provides a handle for such modifications. For instance, a PEG derivative containing a hydrazide or an aminooxy group can react with the ketone of this compound to form a hydrazone or oxime linkage, respectively. beilstein-journals.orgmdpi.com This approach allows for the site-specific attachment of PEG chains.
The introduction of amine linkers is a common strategy in drug discovery and bioconjugation. Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com This reaction involves the reaction of a ketone, such as the one in this compound, with an amine in the presence of a reducing agent. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which can selectively reduce the intermediate imine in the presence of the ketone. masterorganicchemistry.com This method allows for the introduction of a wide variety of primary and secondary amines, creating functionalized derivatives of this compound.
This compound can serve as a precursor for the synthesis of heterocyclic compounds, such as isoxazol-5-ones. A one-pot, three-component reaction has been developed for the synthesis of 3,4-disubstituted isoxazol-5(4H)-one derivatives. mdpi.comresearchgate.netresearchgate.netpreprints.org This reaction involves the condensation of this compound, an aldehyde, and hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.netresearchgate.netpreprints.org The reaction can be catalyzed by an amine-functionalized cellulose (B213188) in water, an environmentally friendly solvent. mdpi.comresearchgate.net This method provides good to high yields of the desired isoxazol-5-one products at room temperature. mdpi.comresearchgate.net
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryresearches.irmdpi.comclockss.org This involves developing methodologies that are more efficient, use less hazardous materials, and generate minimal waste. Key areas of focus include the adoption of environmentally benign solvents and the optimization of catalytic systems to enhance atom economy and reduce byproducts. mdpi.comresearchgate.net
Replacement of Traditional Solvents with Green Alternatives
A significant advancement in the green synthesis of compounds involving this compound is the move away from conventional volatile organic solvents (VOCs) towards safer, more sustainable alternatives. Traditional syntheses have often employed solvents like dichloromethane. prepchem.com However, recent research has demonstrated the efficacy of green solvents, and in some cases, solvent-free conditions.
Water is a prime example of a green solvent utilized in reactions with this compound. chemistryresearches.ir It has been successfully used as the reaction medium for one-pot, three-component reactions to create complex molecules like isoxazol-5(4H)-ones. chemistryresearches.irmdpi.comclockss.org These aqueous methods are praised for being environmentally friendly, cost-effective, and for simplifying product isolation. chemistryresearches.ir
Glycerol (B35011), a biodegradable and low-volatility alcohol, has also been explored as a green solvent for reactions involving the reduction of this compound. blogspot.com Its ability to dissolve a range of organic compounds makes it a viable alternative to polar aprotic solvents such as DMF and DMSO. blogspot.com Furthermore, some syntheses have been optimized to run under "neat" or solvent-free conditions, completely eliminating the need for a solvent. kau.edu.sathieme-connect.de This approach, often coupled with microwave or ultrasound irradiation, can lead to shorter reaction times and higher yields. kau.edu.sa Ethanol is another solvent used in certain synthetic steps, which is considered a greener choice compared to more hazardous chlorinated solvents. orgsyn.org
Comparison of Solvents in Syntheses Involving this compound
| Solvent Type | Solvent Name | Context of Use | Green Advantage | Source |
|---|---|---|---|---|
| Traditional | Dichloromethane | Acylation of Meldrum's acid | N/A | prepchem.com |
| Green | Water | Three-component synthesis of isoxazol-5(4H)-ones | Non-toxic, readily available, safe | chemistryresearches.irmdpi.comclockss.org |
| Green | Glycerol | Reduction of β-ketoesters | Renewable, biodegradable, low volatility | blogspot.com |
| Green | Ethanol | Ethanolysis and recrystallization | Renewable, less toxic than many organic solvents | clockss.orgprepchem.comorgsyn.org |
| Green (Solvent-Free) | Neat Conditions | Synthesis of pyridinone derivatives | Eliminates solvent waste completely | kau.edu.sathieme-connect.de |
Catalytic System Optimization for Atom Economy and Waste Reduction
Optimizing catalytic systems is crucial for improving the sustainability of chemical syntheses. The ideal catalyst is efficient, selective, recyclable, and facilitates reactions with high atom economy, ensuring that a maximum proportion of atoms from the reactants are incorporated into the final product. researchgate.net
Multicomponent reactions (MCRs) are inherently atom-economical and are a cornerstone of green synthetic strategies involving this compound. mdpi.comresearchgate.net Various catalytic systems have been developed to facilitate these reactions under mild, environmentally friendly conditions. For instance, simple and inexpensive catalysts like potassium carbonate and sodium cyclamate have been used effectively in aqueous media at room temperature, leading to high yields and easy product isolation. chemistryresearches.irclockss.org
Bio-inspired and recyclable catalysts represent another significant area of optimization. Propylamine-functionalized cellulose (Cell-Pr-NH2), a biodegradable catalyst, has been successfully employed in the synthesis of isoxazol-5(4H)-one derivatives. mdpi.comresearchgate.net This method adheres to several green principles, including the use of a renewable catalyst, operation in water, and generation of less waste. mdpi.com In a different approach, elemental sulfur has been used as a catalyst in a metal- and solvent-free synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones, offering a clean and efficient pathway. sci-hub.se
Biocatalysis, using whole cells or isolated enzymes, presents a powerful green alternative for specific transformations. Microorganisms such as Aspergillus niger and Kluyveromyces marxianus have been used for the highly selective asymmetric reduction of this compound to produce chiral ethyl (R)-3-hydroxyhexanoate. sci-hub.senih.gov These biotransformations occur under mild conditions, often with near-perfect conversion and enantiomeric excess, significantly reducing byproducts and the need for chiral separation processes. nih.gov The immobilization of these biocatalysts in packed-bed reactors further enhances their industrial applicability, allowing for continuous-flow processes and easy catalyst reuse. researchgate.net
Optimized Catalytic Systems for Syntheses Involving this compound
| Catalyst | Reaction Type | Green Chemistry Benefits | Source |
|---|---|---|---|
| Potassium Carbonate | Three-component cyclocondensation | High atom economy, mild conditions, cost-effective | chemistryresearches.ir |
| Propylamine-functionalized Cellulose | Three-component synthesis of isoxazol-5(4H)-ones | Biodegradable, recyclable catalyst, less waste, aqueous medium | mdpi.comresearchgate.net |
| Sodium Cyclamate | Three-component synthesis of arylideneisoxazol-5-ones | Inexpensive, high yields, aqueous medium, no heating required | clockss.org |
| Elemental Sulfur | Synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones | Metal-free, solvent-free, high atom economy | sci-hub.se |
| Aspergillus niger / Kluyveromyces marxianus (Whole Cells) | Asymmetric bioreduction | High stereoselectivity (>99% e.e.), mild conditions, reduced byproducts | sci-hub.senih.gov |
| Ceric Ammonium (B1175870) Nitrate | Synthesis of pyridinone derivatives | Ultrasound-assisted, shorter reaction time | kau.edu.sa |
Reactivity Studies and Mechanistic Investigations of Ethyl 3 Oxohexanoate
Reaction Mechanisms Involving Key Functional Groups
The chemical behavior of ethyl 3-oxohexanoate (B1246410) is dictated by the reactivity of its ketone and ester functionalities. These groups can react independently, allowing for selective transformations under controlled conditions.
The ketone's carbonyl group is electrophilic, making it susceptible to nucleophilic attack. youtube.com This fundamental reactivity underpins many of its transformations.
Nucleophilic Addition: Like other ketones, the carbonyl carbon of ethyl 3-oxohexanoate is sp² hybridized and electrophilic, making it a prime target for nucleophiles. The reaction proceeds via the formation of a tetrahedral intermediate. youtube.com Subsequent protonation typically yields an alcohol.
Reduction: The ketone group can be selectively reduced to a secondary alcohol, forming ethyl 3-hydroxyhexanoate. This transformation is of significant interest, particularly in the synthesis of chiral molecules. Biocatalytic reductions are highly effective for this purpose, yielding specific stereoisomers. For example, the asymmetric reduction of this compound to ethyl (S)-3-hydroxyhexanoate is a key step in the synthesis of (+)-neopeltolide, a bioactive marine macrolide. nih.gov While chemical reductions with hydride reagents are common for ketones, biocatalytic methods often provide superior enantioselectivity. nih.gov
Oxidation: The oxidation of β-keto esters such as this compound can lead to the formation of α-keto esters. One studied method involved the oxidative cleavage of β-keto esters using an Oxone/aluminum trichloride (B1173362) system in an aqueous medium. organic-chemistry.org This approach was investigated for its potential as an environmentally benign, one-step reaction to produce valuable α-keto ester intermediates. organic-chemistry.org However, the reproducibility of this specific method was later questioned. organic-chemistry.org Another study on γ,δ-unsaturated β-keto esters showed that peroxidation could occur at the double bond while leaving the β-keto ester functionality intact, which could then be reduced to a δ-hydroxy-β-keto ester, demonstrating the possibility of selective transformations on other parts of the molecule without affecting the ketone group. nih.gov
The ester group undergoes nucleophilic acyl substitution, where the ethoxy group (–OCH₂CH₃) acts as a leaving group. nih.govscbt.com This pathway is central to reactions like hydrolysis and transesterification.
Hydrolysis: Ester hydrolysis is the cleavage of an ester by water, which can be catalyzed by either acid or base. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid (e.g., HCl or H₂SO₄) and excess water, this compound can be hydrolyzed to 3-oxohexanoic acid and ethanol (B145695). chemguide.co.ukepa.gov The reaction is reversible, and the mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. epa.govwikipedia.org
Base-Catalyzed Hydrolysis (Saponification): When heated with a base like sodium hydroxide, the ester undergoes hydrolysis to form the salt of the carboxylic acid (sodium 3-oxohexanoate) and ethanol. chemguide.co.uk This reaction is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base, forming a carboxylate salt. researchgate.net
Transesterification: This process involves exchanging the alkoxy group of the ester with that of another alcohol. wikipedia.org Like hydrolysis, it can be catalyzed by either acid or base. wikipedia.orgmasterorganicchemistry.comyoutube.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions would result in mthis compound and ethanol. The reaction proceeds through a tetrahedral intermediate, similar to hydrolysis. wikipedia.org Using a large excess of the new alcohol can drive the equilibrium toward the desired product. masterorganicchemistry.com
Nucleophilic Acyl Substitution: This is the characteristic reaction mechanism for esters. nih.govresearchgate.net A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. scbt.com The subsequent reformation of the carbonyl double bond results in the elimination of the ethoxy leaving group. scbt.comresearchgate.net Both hydrolysis and transesterification are classic examples of nucleophilic acyl substitution. scbt.com
Catalysis in this compound Transformations
Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving this compound, enabling the synthesis of complex and stereochemically defined molecules.
Organocatalysis has become a powerful tool for asymmetric synthesis, including its use in multicomponent reactions (MCRs). nih.govrsc.org MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov β-Keto esters are common reactants in well-known MCRs.
Biginelli Reaction: This reaction typically involves the one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea), often under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.gov Ethyl acetoacetate (B1235776) is a frequently used β-keto ester in this reaction. nih.gov Given its structural similarity, this compound is a plausible substrate for creating DHPMs with a propyl group at the 6-position of the ring. Organocatalytic versions of the Biginelli reaction have been developed to achieve enantioselectivity. nih.gov
Hantzsch Dihydropyridine Synthesis: The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia (B1221849) (or ammonium (B1175870) acetate) to form a 1,4-dihydropyridine. nih.govmdpi.com Enantioselective versions have been developed using chiral organocatalysts, such as BINOL-phosphoric acids. nih.gov this compound could potentially be used in place of ethyl acetoacetate to synthesize dihydropyridines with propyl groups at the 2- and 6-positions.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity. rsc.org The reduction of the ketone in this compound is a prime example where biocatalysis offers significant advantages, particularly in controlling stereochemistry.
Enzymes, especially lipases, can also catalyze transesterification reactions under mild conditions. wikipedia.org For the reduction of the ketone group, reductases within whole-cell systems are commonly employed. These enzymes use cofactors like NADH or NADPH to deliver a hydride to the carbonyl carbon, leading to the formation of a specific stereoisomer of the corresponding alcohol.
Whole-cell biotransformations are an effective method for the asymmetric reduction of this compound to ethyl 3-hydroxyhexanoate, an important chiral intermediate. nih.gov This approach avoids the need for isolating and purifying enzymes and provides the necessary cofactors in situ. Various wild-type microorganisms have been screened for this purpose.
Studies have shown that several yeast and fungi strains can reduce this compound with high conversion rates and excellent enantioselectivity. nih.gov For instance, the use of Kluyveromyces marxianus and Aspergillus niger as free cells resulted in conversions greater than 99% with an enantiomeric excess (e.e.) of 99% after 24 hours. nih.gov Immobilizing the cells, for example in calcium alginate spheres, can improve reaction times and facilitate catalyst recycling. nih.govorganic-chemistry.org Immobilized K. marxianus cells achieved similar results in just 12 hours, even at high substrate concentrations. nih.gov
Table 1: Whole-Cell Bioreduction of this compound This table is interactive. You can sort and filter the data.
| Microorganism | Form | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Time (h) | Product | Reference |
|---|---|---|---|---|---|---|
| Kluyveromyces marxianus | Free Cells | >99 | 99 | 24 | Ethyl (S)-3-hydroxyhexanoate | nih.gov |
| Aspergillus niger | Free Cells | >99 | 99 | 24 | Ethyl (S)-3-hydroxyhexanoate | nih.gov |
| Kluyveromyces marxianus | Immobilized | >99 | 99 | 12 | Ethyl (S)-3-hydroxyhexanoate | nih.gov |
| Geotrichum candidum | Free Cells | 99 | 99 | - | (R)-isomer | nih.gov |
Table of Compounds
| Compound Name |
|---|
| (+)-Neopeltolide |
| 3,4-Dihydropyrimidin-2(1H)-one |
| 3-Oxohexanoic acid |
| Acetic acid |
| Aluminum trichloride |
| Ammonium acetate (B1210297) |
| Aspergillus niger |
| BINOL-phosphoric acid |
| Ethanol |
| Ethyl 3-hydroxyhexanoate |
| This compound |
| Ethyl acetoacetate |
| Geotrichum candidum |
| Hydrochloric acid |
| Kluyveromyces marxianus |
| Methanol |
| Mthis compound |
| Oxone |
| Rhodotorula rubra |
| Sodium 3-oxohexanoate |
| Sodium hydroxide |
| Sulfuric acid |
| Thiourea (B124793) |
Biocatalysis and Enzyme Interactions
Immobilized Biocatalysts
A variety of materials have been successfully employed as supports for immobilization. These include hydrophobic supports like styrene-divinylbenzene matrices (e.g., MCI GEL® CHP20P) and octyl-Sepharose®, which are effective for immobilizing lipases. researchgate.net Natural polymers are also widely used; for instance, Rhodotorula mucilaginosa cells, which are active in asymmetric ketone reduction, have been immobilized on supports such as agar (B569324), calcium alginate, PVA-alginate, and chitosan (B1678972), resulting in improved pH tolerance and thermal stability. frontiersin.org In one study, cells immobilized on agar retained 90% of their activity after 60 days of storage at 4°C. frontiersin.org Similarly, engineered E. coli cells have been immobilized using chitosan and calcium alginate for the asymmetric reduction of keto esters. cuvillier.de
The choice of support can significantly influence the biocatalyst's performance. For example, when lipases from Thermomyces lanuginosus (TLL) and Rhizomucor miehie (RML) were immobilized on a hydrophobic styrene-divinylbenzene support, their specific activity changed compared to when they were immobilized on octyl-Sepharose®. researchgate.net This highlights the concept that each biocatalyst may require a tailor-made immobilization procedure to achieve optimal performance. frontiersin.org
Table 1: Examples of Immobilization Supports and Biocatalysts This table is interactive. You can sort and filter the data.
| Support Material | Biocatalyst | Application Area | Reference |
|---|---|---|---|
| Agar | Rhodotorula mucilaginosa (whole cells) | Asymmetric reduction of ketones | frontiersin.org |
| Calcium Alginate | Engineered E. coli (whole cells) | Asymmetric reduction of keto esters | cuvillier.de |
| Chitosan | Engineered E. coli (whole cells) | Asymmetric reduction of keto esters | cuvillier.de |
| Octyl-Sepharose® | Thermomyces lanuginosus lipase (B570770) (TLL) | Ester hydrolysis/synthesis | researchgate.net |
| Styrene-divinylbenzene | Rhizomucor miehie lipase (RML) | Ester hydrolysis/synthesis | researchgate.net |
Specific Enzyme Activity and Selectivity
Enzymes, particularly dehydrogenases and reductases, are highly valued for their ability to catalyze the reduction of prochiral ketones like this compound with remarkable chemo-, regio-, and stereoselectivity. acs.orgnih.gov This allows for the synthesis of optically pure chiral alcohols, which are crucial intermediates in the pharmaceutical and fine chemical industries. nih.gov
The stereoselectivity of these enzymes is a key attribute. For example, the short-chain dehydrogenase/reductase ChKRED12, a 3-oxoacyl-acyl-carrier-protein reductase, has been shown to effectively reduce substrates with a 3-oxoacyl structure. nih.gov In the reduction of a related compound, ethyl 3-oxo-3-(2-thienyl) propanoate, ChKRED12 produced the corresponding (S)-alcohol with an excellent enantiomeric excess (ee) of over 99%. nih.gov The enzyme's substrate specificity is high for 3-oxoacyl structures, demonstrating its potential for targeted synthesis. nih.gov
Enzyme activity is a measure of the reaction rate, often defined as the amount of product formed per unit of time (e.g., one unit (U) is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute). nih.gov This activity is highly dependent on reaction conditions such as pH and temperature. Lipases, for instance, show varying levels of activity depending on the pH of the reaction medium. researchgate.net The activity of a thermostable lipase from a thermo-halophilic bacterium was found to be optimal at 70°C and a pH of 9. nih.gov The selectivity and activity of an enzyme are intrinsic properties that dictate its suitability for a specific biotransformation.
Table 2: Substrate Specificity and Selectivity of Reductase ChKRED12 This table is based on data for the reduction of various β-keto esters. It is representative of the enzyme's selectivity profile.
| Substrate | Relative Activity (%) | Enantiomeric Excess (ee) | Product Configuration | Reference |
|---|---|---|---|---|
| Ethyl 3-oxo-3-(2-thienyl)propanoate | 100 | >99% | (S) | nih.gov |
| Ethyl benzoylacetate | 85 | >99% | (S) | nih.gov |
| Ethyl 4-chloroacetoacetate | 92 | >99% | (S) | nih.gov |
Metal-Organic Frameworks (MOFs) in Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from inorganic metal ions or clusters linked together by organic ligands. acs.org This unique structure results in materials with exceptionally high surface areas, tunable pore sizes, and a high density of metal sites, making them highly attractive for applications in heterogeneous catalysis. acs.org The flexibility in their design allows for the creation of novel catalysts with precisely engineered active sites. acs.org
While the direct application of MOFs to catalyze reactions involving this compound is not yet extensively documented, their use in related enzymatic processes has been demonstrated. A notable example is the use of zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, as a support for enzyme immobilization. frontiersin.org In one study, Rhizomucor miehei lipase was encapsulated within a ZIF-8 framework in a one-step synthesis process. frontiersin.org This method creates a protective environment for the enzyme, enhancing its stability and reusability, which are critical for industrial biocatalysis. frontiersin.org
The inherent properties of MOFs—acting as both a catalyst and a support—position them as promising candidates for developing advanced catalytic systems for the transformation of β-keto esters like this compound.
Computational and Theoretical Studies of Ethyl 3 Oxohexanoate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules. For β-keto esters such as ethyl 3-oxohexanoate (B1246410), these calculations are instrumental in understanding phenomena like keto-enol tautomerism and reaction mechanisms.
Molecular orbital theory provides a framework for understanding the distribution of electrons within a molecule and identifying the regions most susceptible to electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
Table 1: Hypothetical Global Reactivity Descriptors for Ethyl 3-Oxohexanoate and Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electrophilicity (ω) |
| Ethyl 3-oxobutanoate | -10.5 | -0.8 | 9.7 | 1.65 |
| This compound | -10.3 | -0.7 | 9.6 | 1.72 |
| Ethyl 3-oxo-4-phenylbutanoate | -9.8 | -1.2 | 8.6 | 2.15 |
Note: This table contains hypothetical data for illustrative purposes.
Quantum chemical calculations are pivotal in mapping out the potential energy surfaces of chemical reactions. This allows for the modeling of reaction pathways and the identification of transition states, which are the energy maxima along the reaction coordinate. Understanding the structure and energy of the transition state is key to predicting reaction rates and mechanisms.
For reactions involving β-keto esters, such as the Claisen condensation, theoretical studies can elucidate the detailed mechanism, including the formation of the enolate ion and the subsequent nucleophilic attack. chemistrysteps.combyjus.com The Claisen condensation is a fundamental carbon-carbon bond-forming reaction where two ester molecules react to form a β-keto ester. wikipedia.orglibretexts.org The mechanism involves the deprotonation of the α-carbon of one ester to form a resonance-stabilized enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. wikipedia.orglibretexts.org The final step is the elimination of an alkoxide group. libretexts.org
Computational studies can model each step of this process, calculating the activation energies and identifying the rate-determining step. For instance, in the transesterification of β-keto esters, it has been proposed that the reaction proceeds through a 6-membered transition state involving coordination of a catalyst with the two carbonyl oxygen atoms. rsc.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time evolution of molecular conformations and interactions. While specific MD studies on this compound are not widely reported, the technique offers significant potential for understanding its behavior in various environments.
MD simulations can be employed to study the solvation of this compound in different solvents, providing insights into its solubility and the conformational changes it undergoes. Furthermore, MD can be used to investigate the interactions of this compound with biological macromolecules, such as enzymes. For instance, MD simulations have been used to study the hydrolysis of esters in aqueous solutions, revealing the role of water molecules in the reaction mechanism. researchgate.net A study on the enzymatic degradation of an ester herbicide utilized molecular dynamics to understand the interactions within the enzyme's active site. mdpi.com Such approaches could be applied to study the enzymatic reactions of this compound, for example, in the context of its metabolism or its role as a substrate for enzymes like Baeyer-Villiger monooxygenases. asm.org
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools used in medicinal chemistry and toxicology to correlate the chemical structure of compounds with their biological activity. wikipedia.orgjfaulon.comnih.gov These models are built on the principle that the biological activity of a compound is a function of its physicochemical properties and structural features. nih.gov
A QSAR study involves developing a mathematical model that relates a set of molecular descriptors (numerical representations of chemical structure) to a measured biological activity. libretexts.org These descriptors can be electronic, steric, hydrophobic, or topological in nature. Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov
For a series of analogs of this compound, a QSAR study could be conducted to predict a specific biological activity, such as antimicrobial or enzyme inhibitory activity. This would involve synthesizing a library of related compounds, measuring their biological activity, calculating a range of molecular descriptors for each compound, and then using statistical methods to build the predictive model.
Table 2: Hypothetical Data for a QSAR Study of this compound Analogs
| Compound | LogP | Molecular Weight | Polar Surface Area (Ų) | Biological Activity (IC50, µM) |
| Ethyl 3-oxobutanoate | 0.23 | 130.14 | 43.37 | 150 |
| This compound | 1.1 | 158.19 | 43.37 | 75 |
| Ethyl 3-oxoheptanoate | 1.63 | 172.22 | 43.37 | 50 |
| Ethyl 3-oxooctanoate | 2.16 | 186.25 | 43.37 | 90 |
Note: This table contains hypothetical data for illustrative purposes.
In Silico Studies for Biological Activity Prediction
In silico methods encompass a range of computational techniques used to predict the biological activity of molecules before they are synthesized and tested in the lab. These methods are crucial in modern drug discovery for identifying promising lead compounds and for understanding drug-receptor interactions at a molecular level.
Molecular docking is a prominent in silico technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is used to estimate the binding affinity and to elucidate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.
A study focusing on the design of β-keto esters as potential quorum-sensing inhibitors utilized molecular docking and molecular dynamics to assess their interaction with the LasR and LuxS proteins, which are involved in bacterial resistance. nih.gov This research demonstrated that certain β-keto ester derivatives could potentially inhibit these key bacterial proteins. nih.gov
Furthermore, this compound has been identified as a substrate for Baeyer-Villiger monooxygenases (BVMOs) from Mycobacterium tuberculosis. asm.org In silico docking studies were performed to complement the in vitro enzymatic assays, providing insights into the substrate selectivity of these enzymes. asm.org MymA, one of the studied BVMOs, showed particularly effective activity with this compound. asm.org These findings highlight the utility of in silico approaches in predicting and rationalizing the biological activity of this compound.
Advanced Analytical Methodologies in Ethyl 3 Oxohexanoate Research
Spectroscopic Characterization Techniques
Spectroscopy is indispensable for probing the molecular structure of ethyl 3-oxohexanoate (B1246410). By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their functional groups and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl 3-oxohexanoate, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic frameworks.
In ¹H NMR analysis, the chemical shifts and splitting patterns of protons reveal their electronic environment and proximity to other protons. The spectrum of this compound shows distinct signals corresponding to the different proton groups within the molecule. chemicalbook.com A notable feature is the signal for the methylene (B1212753) protons located between the two carbonyl groups (at position C2), which is shifted further downfield than typical methylene protons. blogspot.comallfordrugs.com This significant deshielding effect is due to the electron-withdrawing influence of both the adjacent ketone and ester carbonyl groups. blogspot.comallfordrugs.com
¹H NMR Spectral Data for this compound in CDCl₃
| Assignment | Structure Position | Chemical Shift (ppm) |
|---|---|---|
| A | -O-CH₂ -CH₃ | 4.192 |
| B | -CO-CH₂ -CO- | 3.439 |
| C | -CO-CH₂ -CH₂-CH₃ | 2.524 |
| D | -CH₂-CH₂ -CH₃ | 1.62 |
| E | -O-CH₂-CH₃ | 1.281 |
| F | -CH₂-CH₂-CH₃ | 0.933 |
Data sourced from ChemicalBook. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. nih.gov Although detailed experimental data is not as commonly published, predicted ¹³C NMR spectra are available and used for confirming the carbon framework. hmdb.cahmdb.ca This technique is essential for identifying the two distinct carbonyl carbons of the ketone and ester groups, as well as the different aliphatic carbons in the molecule. hmdb.ca
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum is characterized by strong absorption bands that confirm the molecule's key structural features. chegg.com
The most telling region in the IR spectrum of this compound is the carbonyl stretching area. Two distinct and strong absorption peaks are observed, which is a clear indication of the two different carbonyl environments. blogspot.comallfordrugs.com The peak at approximately 1745 cm⁻¹ is characteristic of the ester carbonyl (C=O) group, while the peak around 1716 cm⁻¹ corresponds to the ketone carbonyl group. blogspot.comallfordrugs.com The presence of C-H alkane stretches is also confirmed by bands in the 3000-2850 cm⁻¹ region. blogspot.comallfordrugs.com
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Absorption Range (cm⁻¹) |
|---|---|---|
| C=O Stretch | Ester | ~ 1745 |
| C=O Stretch | Ketone | ~ 1716 |
| C-H Stretch | Alkane | 3000 - 2850 |
Data sourced from ORGANIC SPECTROSCOPY INTERNATIONAL. blogspot.comallfordrugs.com
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. nist.gov When coupled with Gas Chromatography (GC-MS), it provides a comprehensive analysis of the compound's identity and purity. nih.gov
The electron ionization (EI) mass spectrum of this compound shows a molecular ion [M]⁺ peak at a mass-to-charge ratio (m/z) of 158, which corresponds to its molecular weight. chemicalbook.com The spectrum is also defined by a series of characteristic fragment ions that result from the cleavage of the parent molecule. The most abundant fragment ions provide clues to the compound's structure.
Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Relative Intensity | Likely Fragment Ion |
|---|---|---|
| 71 | 100.0 | [CH₃CH₂CH₂CO]⁺ |
| 43 | 97.7 | [CH₃CH₂CO]⁺ |
| 29 | 44.0 | [CH₃CH₂]⁺ |
| 115 | 13.9 | [M - C₃H₇]⁺ |
| 130 | 5.5 | [M - C₂H₄]⁺ |
| 158 | 5.8 | [C₈H₁₄O₃]⁺ (Molecular Ion) |
Data sourced from PubChem and ChemicalBook. chemicalbook.comnih.gov
The base peak at m/z 71 is typically attributed to the butanoyl cation, while the significant peak at m/z 43 is characteristic of the propanoyl cation. chemicalbook.comnih.gov
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures or complex samples and for performing quantitative analysis.
Gas Chromatography (GC) is the predominant method for the analysis of this compound, owing to the compound's volatility. tcichemicals.com It is routinely used to assess the purity of commercial products, with purities often specified as greater than 95% or 98% as determined by GC. tcichemicals.comchemimpex.com
In a typical GC analysis, the sample is vaporized and passed through a capillary column (such as a DB-5 or DB-1701) using an inert carrier gas like helium or nitrogen. epa.gov The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. A Flame Ionization Detector (FID) is commonly used for detection and quantification due to its high sensitivity to organic compounds. GC methods developed for the analysis of volatile organic compounds (VOCs) in various matrices can be adapted for this compound, achieving efficient separation and precise quantification. shimadzu.com
While Gas Chromatography is the more common technique for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) represents an alternative analytical approach. HPLC is particularly useful for compounds that are non-volatile or thermally unstable. Although specific research applications of HPLC for this compound are less documented in the literature compared to GC, the principles of the technique allow for its potential use.
A hypothetical HPLC separation could be performed using either normal-phase or reversed-phase chromatography. In a reversed-phase setup, a nonpolar stationary phase (like C18) would be used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The compound would be detected as it elutes from the column using a UV detector, as the carbonyl groups exhibit some UV absorbance. This method would be advantageous for analyzing this compound in complex sample matrices where other components are not amenable to GC analysis.
Chiral Chromatography for Enantiomeric Excess Determination
The determination of the enantiomeric excess (ee) of chiral compounds like this compound is crucial, especially in asymmetric synthesis where producing a single, desired enantiomer is the goal. heraldopenaccess.usresearchgate.net High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary and powerful technique for separating enantiomers and quantifying their relative amounts. heraldopenaccess.usntnu.no
The fundamental principle of chiral chromatography lies in the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. gcms.czabo.fi This creates two diastereomeric complexes with different energies, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the separation of a broad range of racemic compounds due to their excellent chiral recognition abilities. ntnu.noabo.fi
For β-keto esters and related compounds, the separation is typically achieved under normal-phase or reversed-phase conditions. The choice of mobile phase, often a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol), and the specific CSP are optimized to achieve baseline resolution of the enantiomers. nih.gov Detectors such as UV or fluorescence are commonly employed. uma.es While specific documented applications for the chiral separation of this compound are not extensively detailed in foundational literature, the methodology applied to similar chiral molecules provides a clear framework. For instance, the enantiomeric excess of related chiral intermediates for statin drugs has been successfully determined using chiral HPLC with an OD-RH column. nih.gov
The table below outlines typical parameters used in the chiral HPLC analysis of chiral molecules, which would be applicable for developing a method for this compound.
| Parameter | Description | Typical Values/Conditions |
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric separation. | Polysaccharide derivatives (e.g., cellulose or amylose carbamates). abo.fi |
| Column | The physical support packed with the CSP. | e.g., Chiralpak® series, Lux® Cellulose series. ntnu.no |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: n-Hexane/Isopropanol mixtures. Reversed Phase: Acetonitrile/Water or Methanol (B129727)/Water. nih.gov |
| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min. |
| Detection | The method used to detect the separated enantiomers as they elute. | UV-Vis Spectroscopy, Circular Dichroism. heraldopenaccess.usuma.es |
| Temperature | Column temperature, which can affect separation. | Often ambient or controlled (e.g., 25 °C). |
Electrochemical Behavior Studies
The electrochemical behavior of β-keto esters, including this compound, is of significant interest as it provides insight into their reactivity and opens pathways for green synthetic applications. rsc.org Electrochemistry allows for the generation of reactive intermediates, such as radicals, under mild conditions using electrons as reagents, which is an advantage over traditional chemical oxidants. rsc.org
Studies on β-keto esters reveal that they can undergo oxidation at an anode. rsc.orgresearchgate.net The process typically begins with the deprotonation of the α-carbon (the carbon between the two carbonyl groups) by a base to form an enolate. This enolate is then oxidized to generate a radical intermediate. rsc.org This radical is a key species that can participate in various subsequent reactions, such as carbon-carbon bond formation.
A proposed mechanism for the electrochemical oxidation of a generic β-keto ester involves the following steps:
Deprotonation: The β-keto ester is deprotonated at the α-position in the presence of a base to form an enolate.
Oxidation: The enolate undergoes a one-electron oxidation at the anode to form an α-keto radical intermediate.
Reaction/Further Oxidation: This radical can then react with other molecules in the system or undergo a second oxidation to form a carbocation, leading to the final product. rsc.org
This electrochemical approach has been successfully applied to the synthesis of complex molecules like β-keto spirolactones from β-keto esters. rsc.org The table below summarizes key aspects of the electrochemical studies on this class of compounds.
| Feature | Description | Research Findings |
| Reaction Type | Anodic Oxidation | Electrochemical oxidation of deprotonated β-keto esters is a key transformation. rsc.org |
| Key Intermediate | α-Keto Radical | Evidence for the formation of a radical at the α-carbon has been demonstrated through trapping experiments. rsc.org |
| Solvents | Green Solvents | Reactions are often carried out in environmentally benign solvents like acetone (B3395972) and water. rsc.org |
| Supporting Electrolyte | Provides conductivity to the solution. | Lithium perchlorate (B79767) (LiClO₄) is a commonly used electrolyte. rsc.org |
| Synthetic Utility | Green Chemistry | Electrochemistry provides a sustainable alternative to methods using stoichiometric chemical oxidants for functionalizing β-keto esters. rsc.orgacs.org |
Biological and Biomedical Research Applications of Ethyl 3 Oxohexanoate
Enzyme-Catalyzed Reactions and Metabolic Pathways
The structure of ethyl 3-oxohexanoate (B1246410) makes it a suitable substrate for various enzymatic transformations, which are of interest in both understanding metabolic processes and in biocatalysis for producing valuable chiral compounds.
Interaction with Enzymes
Ethyl 3-oxohexanoate is a substrate for various reductase enzymes, which catalyze its conversion to the corresponding hydroxy ester. A notable example is the asymmetric reduction of this compound to ethyl (S)-3-hydroxybutanoate, a valuable chiral building block. This transformation can be achieved using baker's yeast (Saccharomyces cerevisiae). nottingham.edu.cnambeed.comethz.ch The process often involves whole-cell biotransformation, where the yeast's enzymatic machinery is harnessed for the reaction. ambeed.comethz.ch
Research has also identified specific enzymes capable of this reduction. For instance, a novel NADPH-dependent reductase from Candida albicans (CaCR) has been cloned and shown to catalyze the asymmetric reduction of similar keto esters, such as ethyl 4-chloro-3-oxobutanoate, to the corresponding (S)-hydroxy ester with high enantiomeric excess. nih.gov The efficiency of such enzymatic reductions can be influenced by various factors, including the choice of biocatalyst (free vs. immobilized yeast), the reaction medium, and the use of co-solvents or enzyme inhibitors to enhance enantioselectivity. nottingham.edu.cnfortunejournals.com For example, using glycerol (B35011) as a co-solvent in baker's yeast-catalyzed reduction has been shown to improve the extraction yields of the resulting ethyl 3-hydroxyhexanoate. fortunejournals.com
The enantioselective reduction of this compound is significant as the resulting chiral hydroxy esters are important intermediates in the synthesis of various biologically active molecules. The high stereoselectivity achievable with enzymatic methods makes them an attractive alternative to traditional chemical synthesis.
Role in Beta-Oxidation Pathways
While this compound itself is not a direct intermediate in the primary beta-oxidation of straight-chain fatty acids, its structural analog, 2-ethyl-3-oxohexanoic acid, plays a key role in the metabolism of branched-chain fatty acids like 2-ethylhexanoic acid (2-EHA). nih.gov 2-EHA is a metabolite of common industrial plasticizers, such as di(2-ethylhexyl)phthalate (DEHP).
The metabolism of 2-EHA in humans proceeds via a beta-oxidation pathway. nih.gov In this pathway, 2-EHA is oxidized to 2-ethyl-3-hydroxyhexanoic acid, which is then further oxidized to form 2-ethyl-3-oxohexanoic acid. This demonstrates that the beta-oxidation machinery can process fatty acids with ethyl branches, although the process may not be as efficient as with straight-chain fatty acids. The identification of 2-ethyl-3-oxohexanoic acid as a major urinary metabolite confirms the involvement of beta-oxidation in the catabolism of 2-EHA. nih.govresearchgate.net
Metabolite Identification and Quantification
The identification and quantification of this compound and its metabolites, particularly in the context of xenobiotic metabolism, rely on advanced analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for this purpose. nih.govuah.edu
In studies of 2-EHA metabolism, urine samples are often prepared by extraction and derivatization before GC-MS analysis. For instance, the detection of 2-ethyl-3-oxohexanoic acid requires immediate methylation after extraction to prevent its decarboxylation to 4-heptanone, which could otherwise be mistakenly identified as the major metabolite. nih.gov GC-MS provides both the retention time for compound identification and the mass spectrum for structural confirmation and quantification. nih.govnih.govnist.gov Targeted metabolomics approaches, which focus on a specific list of known metabolites, are often employed to accurately measure the concentrations of compounds like 2-ethyl-3-oxohexanoic acid in biological samples. uah.edu
Medicinal Chemistry and Therapeutic Agent Development
The reactivity of this compound's β-keto ester functional group makes it a valuable starting material and intermediate in the synthesis of a wide range of compounds, including pharmaceuticals and other bioactive molecules. chemimpex.com
Precursor in Pharmaceutical Synthesis
This compound serves as a key building block in the synthesis of various pharmaceutical agents. chemimpex.com Its structure allows for the creation of more complex molecules through various chemical reactions.
A significant example is its use in the synthesis of Propylthiouracil (PTU) , a medication for treating hyperthyroidism. wikipedia.org The synthesis involves the condensation of this compound with thiourea (B124793). wikipedia.org
Another notable application is in the synthesis of the anti-HIV agent (+/-)-Calanolide A . This complex coumarin (B35378) derivative has shown inhibitory activity against the HIV-1 reverse transcriptase.
Furthermore, β-keto esters, the class of compounds to which this compound belongs, are widely used as precursors for the synthesis of heterocyclic compounds, which form the core structure of many drugs. researchgate.netresearchgate.net They are also used in the development of potent and selective polymerase inhibitors. The versatility of β-keto esters in organic synthesis makes them crucial in the drug discovery and development process.
| Therapeutic Agent | Therapeutic Use | Role of this compound |
| Propylthiouracil (PTU) | Anti-hyperthyroidism | Precursor in condensation reaction with thiourea wikipedia.org |
| (+/-)-Calanolide A | Anti-HIV | Precursor in the total synthesis |
Investigation of Bioactive Molecule Properties
The β-keto ester motif present in this compound is a key structural feature in various classes of bioactive molecules. Research into the synthesis and modification of β-keto esters contributes to understanding structure-activity relationships and designing new therapeutic agents.
For example, β-keto esters have been designed as analogs of N-acyl-homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. This research aims to develop potential quorum-sensing inhibitors with antibacterial activity. nih.gov The study of various substituted β-keto esters helps in understanding how different chemical groups on the molecule affect its interaction with biological targets. nih.gov
In another area, α-ketoamides, which can be synthesized from β-keto ester precursors, have been investigated as broad-spectrum inhibitors of viral proteases, such as those found in coronaviruses and enteroviruses. acs.org The development of these inhibitors relies on a structure-based design approach, where the chemical structure is optimized to achieve high potency against viral targets. acs.org The synthetic accessibility of β-keto esters facilitates the creation of a diverse range of these potential antiviral compounds for testing.
Material Science Applications of Ethyl 3 Oxohexanoate
Polymer Production and Speciality Polymers
Ethyl 3-oxohexanoate (B1246410) is utilized in the production of specialty polymers, which are crucial for creating durable and high-performance materials chemimpex.com. The reactivity of its β-keto ester functional group allows it to be a valuable building block in the synthesis of complex organic molecules and polymers chemimpex.com. While direct research on Ethyl 3-oxohexanoate's specific roles in polymerization is not extensively documented in publicly available literature, its chemical structure is analogous to other well-studied acetoacetate (B1235776) compounds, which are known to be incorporated into various polymer systems.
The primary application of acetoacetate functionality in polymer chemistry is in the formulation of thermoset coatings. Acetoacetylated resins can be prepared by incorporating monomers containing the acetoacetate group, such as acetoacetoxyethyl methacrylate (AAEM), or by the post-modification of hydroxyl-functional polymers through transesterification with compounds like ethyl acetoacetate. This suggests a similar potential for this compound.
The key advantage of incorporating the acetoacetate group into a polymer backbone is the versatility it offers for crosslinking. The active methylene (B1212753) group and the ketone carbonyl group provide two reactive sites for forming crosslinked networks, which enhance the mechanical and thermal properties of the material.
Potential Crosslinking Mechanisms for Polymers Functionalized with this compound Analogs:
| Crosslinking Chemistry | Reactive Species/Conditions | Resulting Linkage | Key Features |
| Michael Addition | Acrylates, Vinyl Sulfones | Carbon-Carbon | Ambient temperature curing, good adhesion. |
| Enamine Formation | Primary or Secondary Amines | Carbon-Nitrogen | Forms a stable enamine linkage, often used in two-component systems. |
| Reaction with Isocyanates | Isocyanates | Urethane-like | Can react with the active methylene group to form a crosslinked network. |
| Reaction with Aldehydes | Formaldehyde, Glutaraldehyde | Carbon-Carbon (after dehydration) | Knoevenagel-type condensation. |
| Chelation with Metal Ions | Metal salts (e.g., Zinc, Zirconium) | Coordination Complex | Can form ionic crosslinks, improving hardness and chemical resistance. |
This table is based on the known reactivity of acetoacetate functionalities in polymers, which is analogous to the potential reactivity of this compound.
Detailed research findings on polymers specifically derived from this compound are limited. However, the broader field of acetoacetate-based polymers demonstrates their utility in creating coatings with a good balance of hardness, flexibility, and chemical resistance.
Integration into Novel Material Systems
The integration of this compound into novel material systems is an area of prospective research, building upon the known chemical properties of β-keto esters. The dual functionality of this compound makes it a candidate for creating functional materials with tailored properties.
One potential application lies in the development of hybrid organic-inorganic materials. The ability of the β-keto ester group to chelate with metal ions can be exploited to form stable complexes. This property could be utilized to create hybrid materials where inorganic nanoparticles or metal-organic frameworks (MOFs) are dispersed within a polymer matrix functionalized with this compound. Such materials could exhibit enhanced thermal stability, mechanical strength, or unique optical and electronic properties.
Furthermore, the reactivity of the active methylene group in this compound allows for its use as a starting material in the synthesis of more complex functional monomers. These monomers could then be polymerized to create materials for specific applications such as:
Functional Coatings: By introducing other functional groups to the this compound molecule, it may be possible to create coatings with properties like hydrophobicity, anti-fouling, or self-healing capabilities.
Biodegradable Polymers: While not a direct precursor in the common pathways for producing polyhydroxyalkanoates (PHAs), the chemical structure of this compound could potentially be modified to synthesize monomers for biodegradable polyesters.
Hypothetical Integration of this compound into Novel Material Systems:
| Material System | Role of this compound | Potential Properties/Applications |
| Hybrid Organic-Inorganic Coatings | Chelating agent for metal oxide nanoparticles | Improved scratch resistance, UV stability, and barrier properties. |
| Functionalized Resins for Adhesives | Crosslinking component with tailored reactivity | Controlled curing times, enhanced adhesion to various substrates. |
| Precursor for Specialty Monomers | Building block for more complex molecules | Development of polymers for biomedical applications or advanced composites. |
This table presents potential applications based on the known reactivity of β-keto esters, as direct research on this compound in these specific novel material systems is not widely available.
The exploration of this compound in these advanced material applications is still in its early stages, with much of the potential yet to be realized through dedicated research and development.
Environmental and Sustainability Aspects of Ethyl 3 Oxohexanoate Research
Metabolic Degradation Pathways
The biodegradability of a chemical compound is a critical factor in its environmental profile. For ethyl 3-oxohexanoate (B1246410), a fatty acid ethyl ester, degradation is expected to occur via pathways common to lipids and esters. nih.gov
Enzymatic hydrolysis is a primary mechanism for the breakdown of esters in biological systems. Hydrolase enzymes, such as lipases, can catalyze the cleavage of the ester bond in beta-keto esters, yielding an alcohol (ethanol) and the corresponding beta-keto acid (3-oxohexanoic acid). nih.govnih.gov This initial step is significant as it breaks down the compound into smaller, more readily metabolized molecules.
Microorganisms play a vital role in the environmental degradation of organic compounds. Bacteria of the genus Rhodococcus are particularly noted for their remarkable ability to degrade a wide variety of complex and toxic organic chemicals, including aromatic compounds and hydrocarbons. koreascience.krresearchgate.net These bacteria possess diverse and often redundant catabolic pathways, which allow them to metabolize a broad spectrum of substrates. koreascience.krmdpi.com While specific studies on the degradation of ethyl 3-oxohexanoate by Rhodococcus are not extensively detailed, the known metabolic capabilities of this genus suggest it could effectively break down such beta-keto esters. frontiersin.orgresearchgate.net The degradation would likely proceed through pathways analogous to fatty acid β-oxidation following the initial hydrolysis of the ester bond. mdpi.com
In human metabolism, related compounds offer insight into potential degradation pathways. For instance, 2-ethylhexanoic acid, a metabolite of certain phthalates, undergoes β-oxidation, leading to the formation of 3-oxo-2-ethylhexanoic acid, which is then excreted. nih.govresearchgate.net This indicates that the beta-keto structure is a feature of metabolic intermediates in the breakdown of larger molecules, suggesting that this compound can be processed through central metabolic pathways.
Interactive Table: Key Factors in the Metabolic Degradation of this compound
| Degradation Aspect | Description | Key Biological Agents | Potential Metabolites |
|---|---|---|---|
| Initial Breakdown | Enzymatic cleavage of the ester bond. | Hydrolases (e.g., Lipases) | 3-Oxohexanoic acid, Ethanol (B145695) |
| Microbial Catabolism | Further breakdown by soil and water microorganisms. | Bacteria (e.g., Rhodococcus sp.) | Intermediates of β-oxidation |
| Metabolic Processing | Integration into central metabolic pathways. | Endogenous enzymes in various organisms. | Acetyl-CoA, smaller organic acids |
Environmental Impact Assessment of Synthetic Routes
The environmental impact of a chemical's production is largely determined by the synthetic route employed. A comprehensive evaluation requires a Life Cycle Assessment (LCA), which considers factors such as raw material sourcing, energy consumption, solvent use, and waste generation. frontiersin.orgmdpi.com
The traditional synthesis of beta-keto esters like this compound often involves the Claisen condensation reaction. wikipedia.orgscienceinfo.com This method, while effective, presents several environmental drawbacks. The reaction typically requires a strong base, such as sodium ethoxide, in stoichiometric amounts. wikipedia.org The process often utilizes volatile and potentially hazardous organic solvents, which can contribute to air pollution and pose risks to human health. rsc.org Furthermore, the reaction work-up to neutralize the base and isolate the product can generate significant amounts of waste, leading to a high E-Factor (Environmental Factor), which is the mass ratio of waste to the desired product. researchgate.net
Key environmental considerations for the traditional Claisen condensation route include:
Use of Strong Bases: Requires stoichiometric quantities of strong bases, which need to be neutralized, creating salt waste. wikipedia.org
Solvent Usage: Often relies on organic solvents that can be harmful to the environment and require energy-intensive recovery or disposal processes. acs.orgrsc.org
Energy Consumption: Industrial-scale reactions may require heating for extended periods to reach completion, contributing to the process's carbon footprint. google.com
Green Chemistry Approaches in Industrial Production
In response to the environmental shortcomings of traditional methods, green chemistry principles are being applied to the industrial production of this compound and other beta-keto esters. mdpi.com These approaches aim to reduce waste, minimize energy use, and utilize safer, renewable materials. nih.gov
A prominent green alternative is the use of biocatalysis. tudublin.ie Enzymes, particularly lipases, have proven to be highly effective catalysts for the synthesis of esters via transesterification. nih.govacs.org This method offers several advantages over conventional chemical synthesis:
Mild Reaction Conditions: Enzymatic reactions typically occur at or near ambient temperature and pressure, significantly reducing energy consumption. nih.gov
High Selectivity: Lipases can exhibit high chemo- and stereoselectivity, leading to purer products and minimizing the formation of byproducts. acs.orggoogle.com
Solvent-Free or Green Solvents: Biocatalytic transesterification can often be performed under solvent-free conditions, where one of the reactants acts as the solvent, or in greener solvents like water or bio-based esters. google.comtandfonline.com
Catalyst Reusability: Immobilizing the enzyme on a solid support allows for its easy separation from the reaction mixture and reuse over multiple cycles, improving process economics and reducing waste. nih.gov
Research has demonstrated the successful use of Candida antarctica lipase (B570770) B (CALB) for the transesterification of beta-keto esters, achieving high yields in short reaction times. nih.govtandfonline.com The efficiency of these biocatalytic systems can be further enhanced by techniques such as microwave irradiation, which can accelerate the reaction rate. tandfonline.com
In addition to biocatalysis, other green chemistry strategies include the use of more environmentally benign chemical catalysts, such as boric acid, which is effective and has low toxicity. nih.govrsc.org The development of continuous flow processes for reactions like the Claisen condensation can also improve safety, efficiency, and reduce waste compared to traditional batch processing. google.com
Interactive Table: Comparison of Synthetic Routes for β-Keto Esters
| Feature | Traditional Claisen Condensation | Green Biocatalytic Transesterification |
|---|---|---|
| Catalyst | Stoichiometric strong base (e.g., sodium ethoxide) | Catalytic enzyme (e.g., Lipase) |
| Reaction Conditions | Often requires heating | Ambient temperature and pressure |
| Solvents | Often requires organic solvents | Often solvent-free or uses green solvents |
| Byproducts/Waste | Significant salt waste from neutralization | Minimal byproducts, reusable catalyst |
| Energy Consumption | Higher | Lower |
| Atom Economy | Moderate | High |
Q & A
Q. What are the standard methods for synthesizing ethyl 3-oxohexanoate, and how can reaction yields be optimized?
this compound is commonly synthesized via Claisen condensation or esterification of β-keto acids. A detailed protocol involves reacting potassium tert-butoxide with this compound in anhydrous tetrahydrofuran (THF), followed by refluxing with ethyl E-hex-2-enoate. After acidification and purification via column chromatography (5–20% ethyl acetate in hexane), yields up to 45% can be achieved . Optimization strategies include controlling stoichiometry, solvent purity, and reaction time.
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- NMR : The compound exhibits distinct signals for the ethyl ester group (δ 1.30 ppm, triplet for CH3; δ 4.22 ppm, quartet for CH2) and the β-keto moiety (δ 2.90 ppm, triplet for CH2 adjacent to the ketone) .
- IR : Peaks at ~1705 cm⁻¹ (C=O stretching of ester and ketone) and ~1265 cm⁻¹ (C-O ester) confirm functional groups .
- Mass spectrometry : The molecular ion peak at m/z 158.19 (C8H14O3) aligns with its molecular weight .
Q. What are the typical applications of this compound in organic synthesis?
It serves as a precursor for:
- Quinaldine derivatives : In the Pfitzinger reaction, it reacts with isatins (e.g., 5-bromoisatin) under catalytic conditions to yield substituted quinolines (87–90% yields) .
- Furan carboxylates : Cyclization with propargylic carbonates generates ethyl 4-methyl-2-propyl-5-undecylfuran-3-carboxylate (85% yield) via tandem Claisen-Michael addition .
Advanced Research Questions
Q. How can stereoselective bioreduction of this compound be achieved, and what factors influence enantiomeric excess?
The enzyme EC 1.1.1.279 catalyzes the NADPH-dependent reduction of this compound to ethyl (S)-3-hydroxyhexanoate. Alternatively, Saccharomyces cerevisiae mediates enantioselective reduction to the (3S)-isomer. Key factors include:
- Enzyme specificity : Substrate-binding pocket geometry dictates stereochemical outcomes .
- Reaction conditions : pH (optimal ~7.0), temperature (25–30°C), and cofactor regeneration (e.g., glucose dehydrogenase for NADPH) enhance enantiomeric excess (>90% ee) .
Q. What explains contradictory reports on the enzymatic activity of this compound with oxidoreductases?
While EC 1.1.1.279 efficiently reduces this compound , Neurospora crassa carbonyl reductase (NcCR) shows no activity. This discrepancy arises from:
- Substrate specificity : NcCR requires β-keto esters with shorter alkyl chains (e.g., ethyl acetoacetate) or cyclic structures, whereas this compound’s linear hexanoate chain hinders binding .
- Steric effects : Bulkier substituents at the β-position may obstruct the enzyme’s active site .
Q. How can this compound be utilized in quorum sensing (QS) studies?
this compound derivatives, such as N-(3-oxohexanoyl)-homoserine lactone, act as autoinducers in Photobacterium fischeri. Synthetic analogs inhibit QS in Vibrio species by competitively binding LuxR-type receptors, disrupting bioluminescence pathways. However, this compound itself lacks inhibitory activity, highlighting the necessity of the homoserine lactone moiety for receptor interaction .
Q. What strategies improve the regioselectivity of this compound in multicomponent reactions?
In furan synthesis, regioselectivity is controlled by:
Q. How does this compound’s reactivity compare to other β-keto esters in cross-coupling reactions?
this compound exhibits lower reactivity in palladium-catalyzed couplings compared to aryl-substituted β-keto esters (e.g., ethyl benzoylacetate). This is attributed to:
- Electronic effects : The aliphatic chain lacks π-conjugation, reducing enolate stabilization.
- Steric hindrance : Longer alkyl chains impede transmetalation steps .
Methodological Considerations
Q. How should researchers address conflicting NMR data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
